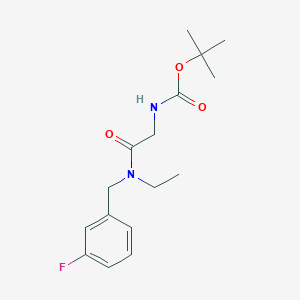

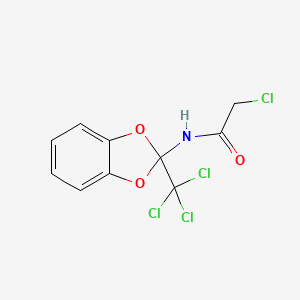

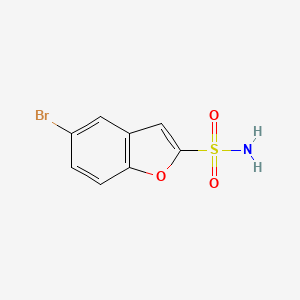

3-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)propanamide is a synthetic molecule that appears to be related to various pharmacologically active compounds. Although the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the methoxyphenyl group and the thiazolyl moiety, are commonly found in molecules with diverse biological activities, including antiulcer, antibacterial, antifungal, and anticancer properties .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions starting from simple precursors. For instance, compounds with similar structures have been synthesized by converting organic acids into corresponding esters, followed by the formation of hydrazides and subsequent cyclization to yield the desired heterocyclic systems . Another example includes the synthesis of a pyrazole derivative by reacting a methoxyphenyl-containing compound with thiosemicarbazide . These methods suggest that the synthesis of 3-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)propanamide would likely involve the formation of an amide linkage and the introduction of a thiazole ring to a methoxyphenyl precursor.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)propanamide has been elucidated using techniques such as NMR, IR, and mass spectrometry . Crystallographic studies have also been conducted to determine the three-dimensional arrangement of atoms within a molecule, as well as to identify intermolecular interactions that contribute to the stability of the crystal lattice .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present. For example, the presence of an amide linkage can lead to hydrolysis under acidic or basic conditions, while the thiazole ring might participate in electrophilic substitution reactions. The methoxy group could potentially undergo demethylation or serve as a directing group in aromatic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)propanamide would be expected to include moderate solubility in organic solvents, stability under standard conditions, and a melting point that could be determined experimentally. The presence of hydrogen bond donors and acceptors in the molecule suggests that it could form specific intermolecular interactions, which might be analyzed through techniques like Hirshfeld surface analysis . The compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, would be critical for its potential use as a drug and would require further investigation.

Aplicaciones Científicas De Investigación

Photodynamic Therapy and Cancer Treatment

Compounds with structures similar to "3-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)propanamide" have been studied for their potential in photodynamic therapy (PDT) applications. For instance, zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown remarkable properties as photosensitizers in PDT, with high singlet oxygen quantum yield and good fluorescence properties, indicating their potential for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antioxidant and Anticancer Activities

Derivatives of "3-(4-methoxyphenyl)amino"propanehydrazide have demonstrated significant antioxidant and anticancer activities. Notably, certain derivatives have shown higher antioxidant activity than ascorbic acid and exhibited cytotoxic effects against human glioblastoma and breast cancer cell lines, highlighting their potential as anticancer agents (Tumosienė et al., 2020).

Antimicrobial Applications

Thiazole-derived compounds, including those structurally related to "3-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)propanamide," have been explored for their antimicrobial properties. Studies have revealed moderate activity against bacteria and fungi, offering a basis for the development of new antimicrobial agents (Vinusha et al., 2015).

Molecular Docking and Quantum Chemical Calculations

Research involving molecular docking and quantum chemical calculations has been conducted on compounds with similar structures, aiming to predict their biological effects and understand the underlying mechanisms of action. Such studies provide valuable insights into the potential pharmacological applications of these compounds (Viji et al., 2020).

Propiedades

IUPAC Name |

3-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-17-10-2-4-11(5-3-10)18-8-6-12(16)15-13-14-7-9-19-13/h2-5,7,9H,6,8H2,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVAHCRMDQSTKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCC(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(5-Bromo-2-methoxyphenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2502264.png)

![N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2502270.png)

![5-Oxaspiro[3.5]nonan-8-one](/img/structure/B2502271.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide](/img/structure/B2502273.png)